molecular formula C22H17ClN4S B2359030 6-(4-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine CAS No. 865657-90-5

6-(4-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2359030
CAS No.: 865657-90-5
M. Wt: 404.92
InChI Key: IQLNMLQZGBKTIP-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H17ClN4S and its molecular weight is 404.92. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial and Anticancer Applications : A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized derivatives of pyrazole and pyrazolo[4,3-d]-pyrimidine, demonstrating significant antimicrobial and higher anticancer activity compared to the reference drug doxorubicin in some compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Synthesis Methods : Martins et al. (2009) focused on the synthesis of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, providing insights into the methods of regioselective synthesis and bromination of such compounds (Martins et al., 2009).

  • Antimicrobial Activity of Heterocycles : Bondock, Rabie, Etman, and Fadda (2008) explored the synthesis of new heterocycles incorporating antipyrine moiety, which included pyrazolo[1,5-a]pyrimidines, and evaluated their antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

  • Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, discussing the structure-activity relationship (SAR) (Rahmouni et al., 2016).

  • Adenosine Receptor Affinity : Harden, Quinn, and Scammells (1991) investigated a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, testing their affinity for A1 adenosine receptors (Harden, Quinn, & Scammells, 1991).

  • Synthesis of Pyrazolo[1,5-a] Pyrimidines : Xu Li-feng (2011) reported on the synthesis and characterization of new 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, indicating potential biological activities (Xu Li-feng, 2011).

  • Functionality of Pyrazolo[3,4-d]pyrimidines : Ogurtsov and Rakitin (2021) explored the functionality of 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines, which are significant for their pharmacological properties (Ogurtsov & Rakitin, 2021).

  • Rhenium(I) Complexes with Pyrazolo[1,5-a]pyrimidine : Varma et al. (2020) synthesized neutral rhenium(I) complexes with pyrazolo[1,5-a]pyrimidine, showing potent cytotoxic nature and antimicrobial activity (Varma et al., 2020).

  • Sulfapyrimidine and Pyrazolo[1,5-a]pyrimidine Derivatives : Ahmed, Elgemeie, and Azzam (2023) synthesized new pyrimidine derivatives, including sulfapyrimidines and pyrazolo[1,5-a]pyrimidines, focusing on their antimicrobial activity (Ahmed, Elgemeie, & Azzam, 2023).

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4S/c1-14-3-4-15(2)27(14)20-9-10-28-22(20)19-11-21-24-12-17(13-26(21)25-19)16-5-7-18(23)8-6-16/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLNMLQZGBKTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C=C(C=NC4=C3)C5=CC=C(C=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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